molecular formula C8H16O2 B1345966 2-Ethyl-4-methylpentanoic acid CAS No. 108-81-6

2-Ethyl-4-methylpentanoic acid

Cat. No.: B1345966
CAS No.: 108-81-6
M. Wt: 144.21 g/mol
InChI Key: XTCNGAJYWUIFFB-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O2The compound is also referred to by its IUPAC name, this compound .

Scientific Research Applications

2-Ethyl-4-methylpentanoic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 2-Ethyl-4-methylpentanoic acid indicates that it is potentially dangerous. The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

2-Ethyl-4-methylpentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with histone deacetylases (HDACs), where it acts as an inhibitor. This inhibition leads to the hyperacetylation of histones, which can affect gene expression . Additionally, this compound has been shown to interact with endothelial nitric-oxide synthase (eNOS), reducing its expression and thereby influencing nitric oxide production .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to inhibit the proliferation, migration, and tube formation of endothelial cells. These effects are linked to its role in inhibiting HDACs and reducing eNOS expression . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDACs, leading to their inhibition. This inhibition results in the hyperacetylation of histones, which can alter gene expression patterns. Additionally, this compound reduces the expression of eNOS, affecting nitric oxide production and subsequent cellular processes . These molecular interactions highlight the compound’s role in modulating gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of HDACs and reduced eNOS expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDACs and reduce eNOS expression without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and other organ-specific toxicities . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as HDACs and eNOS, influencing their activity and subsequent metabolic processes. The compound’s role in modulating histone acetylation and nitric oxide production can affect metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . These transport mechanisms play a crucial role in determining the compound’s cellular effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its biochemical interactions and effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the alkylation of 4-methylpentanoic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-ethyl-4-methylpentenoic acid. This process uses a palladium catalyst under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Ethylhexanoic acid
  • 4-Methylpentanoic acid
  • 2-Methylpentanoic acid

Comparison: 2-Ethyl-4-methylpentanoic acid is unique due to its specific branching and molecular structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-ethyl-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(8(9)10)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCNGAJYWUIFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881254
Record name Pentanoic acid, 2-​ethyl-​4-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-81-6
Record name 2-Ethyl-4-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeric acid, 2-ethyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 2-​ethyl-​4-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Ethyl-4-methylpentanoic acid differ from valproic acid in terms of its effects on cells, and what is the underlying mechanism?

A1: Unlike valproic acid (VPA), this compound does not inhibit histone deacetylases (HDACs) []. This distinction is crucial because HDAC inhibition is linked to VPA's effects on gene expression and angiogenesis. Studies show that this compound does not affect endothelial cell proliferation, tube formation (an essential step in angiogenesis), or the expression of endothelial nitric oxide synthase (eNOS), all of which are influenced by VPA []. These findings suggest that this compound may possess a distinct mechanism of action and biological profile compared to VPA.

Q2: Does this compound exhibit teratogenic effects like valproic acid, and if not, why?

A2: Research indicates that this compound does not display teratogenic effects, unlike VPA and its teratogenic analog (S)-2-pentyl-4-pentynoic acid []. This difference is attributed to the inability of this compound to inhibit HDACs []. VPA's teratogenicity is suggested to be linked to its HDAC inhibitory activity, leading to the deregulation of genes crucial for embryonic development, including neural tube formation []. The absence of HDAC inhibition by this compound could explain its lack of teratogenic effects.

Q3: Can gene expression profiling be used to differentiate between the effects of valproic acid and its analogs like this compound?

A3: Yes, gene expression profiling using microarray technology has successfully differentiated the effects of VPA, this compound, and other VPA analogs []. Studies on mouse embryonic stem cells showed that VPA and its teratogenic analogs, unlike this compound, significantly alter the expression of numerous genes involved in embryonic development and morphogenesis []. These findings highlight the potential of toxicogenomic approaches for identifying early gene expression changes associated with specific VPA analogs and predicting their potential developmental toxicity.

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